Tert-butyl 3-allyl-3-aminohex-5-enoate
Overview
Description
Tert-butyl 3-allyl-3-aminohex-5-enoate is a chemical compound with the molecular formula C13H23NO2 and a molecular weight of 225.33 g/mol . It is an amino acid derivative that features a tert-butyl ester group, an allyl group, and an amino group attached to a hexenoic acid backbone.
Preparation Methods
The synthesis of tert-butyl 3-allyl-3-aminohex-5-enoate typically involves the reaction of 5-hexenoic acid with tert-butyl alcohol in the presence of a strong acid catalyst to form the tert-butyl ester. Subsequently, the allyl group is introduced through an allylation reaction, and the amino group is incorporated via an amination reaction. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Tert-butyl 3-allyl-3-aminohex-5-enoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol, depending on the oxidizing agent and reaction conditions.
Reduction: The double bond in the hexenoic acid backbone can be reduced to form a saturated compound using hydrogenation reactions.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, peroxides for oxidation, and strong acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tert-butyl 3-allyl-3-aminohex-5-enoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of tert-butyl 3-allyl-3-aminohex-5-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active site residues, while the allyl and ester groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar compounds to tert-butyl 3-allyl-3-aminohex-5-enoate include other amino acid derivatives with different ester and alkyl groups. For example:
Tert-butyl 3-aminohex-5-enoate: Lacks the allyl group, which may affect its reactivity and binding properties.
Ethyl 3-allyl-3-aminohex-5-enoate: Has an ethyl ester group instead of a tert-butyl group, which can influence its stability and solubility.
Methyl 3-allyl-3-aminohex-5-enoate: Contains a methyl ester group, leading to different physicochemical properties compared to the tert-butyl derivative.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and binding characteristics that are valuable in various research applications .
Properties
IUPAC Name |
tert-butyl 3-amino-3-prop-2-enylhex-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-6-8-13(14,9-7-2)10-11(15)16-12(3,4)5/h6-7H,1-2,8-10,14H2,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURQIBNRVVEBRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC=C)(CC=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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